4-Ethoxyphenethyl acetate

Übersicht

Beschreibung

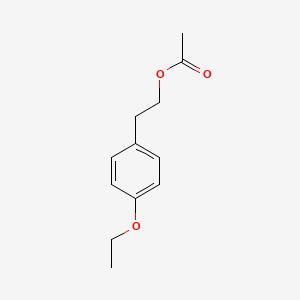

4-Ethoxyphenethyl acetate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of 2-(4-ethoxyphenyl)ethanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxyphenethyl acetate can be synthesized through the esterification reaction between 2-(4-ethoxyphenyl)ethanol and acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-(4-ethoxyphenyl)ethyl acetate involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This ensures high efficiency and yield of the ester.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxyphenethyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-(4-ethoxyphenyl)ethanol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(4-Ethoxyphenyl)ethanol and acetic acid.

Reduction: 2-(4-Ethoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxyphenethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Wirkmechanismus

The mechanism by which 2-(4-ethoxyphenyl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-Ethoxyphenethyl acetate can be compared with other similar esters such as:

Ethyl acetate: A simpler ester with a similar structure but lacking the ethoxyphenyl group.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

The uniqueness of 2-(4-ethoxyphenyl)ethyl acetate lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biologische Aktivität

4-Ethoxyphenethyl acetate (4-EPEA) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and wound healing applications. This article provides a comprehensive overview of the biological activity of 4-EPEA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derived from 4-ethoxyphenethyl alcohol and acetic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 208.25 g/mol

Antimicrobial Activity

Research indicates that 4-EPEA exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of ethyl acetate extracts from Paecilomyces sp. (which contains similar compounds) demonstrated potent activity against several bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus subtilis | 3.9 μg/ml | 15.6 μg/ml |

| Pseudomonas aeruginosa | 3.9 μg/ml | 15.6 μg/ml |

| Escherichia coli | 7.8 μg/ml | 31.5 μg/ml |

| Staphylococcus aureus | 15.6 μg/ml | 62.5 μg/ml |

| Candida albicans | 31.5 μg/ml | >62.5 μg/ml |

Wound Healing Properties

The wound healing potential of compounds similar to 4-EPEA has been documented in various studies. The presence of fatty acids and esters in ethyl acetate extracts has been linked to enhanced wound healing properties . For instance, the study on Paecilomyces sp. revealed that certain fatty acids contribute significantly to accelerated wound healing processes by promoting cell migration and proliferation.

The mechanisms underlying the biological activities of 4-EPEA are multifaceted:

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Wound Healing Mechanism : The compounds may enhance fibroblast activity and collagen deposition, critical for effective wound healing.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of various phenethyl esters, including 4-EPEA, against a panel of pathogenic bacteria and fungi. Results showed that these compounds significantly inhibited biofilm formation, a critical factor in chronic infections . -

Wound Healing Efficacy :

An experimental model using earthworms demonstrated that the application of ethyl acetate extracts containing compounds like 4-EPEA resulted in faster wound closure compared to control groups, indicating its potential use in topical formulations for wound care .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12-6-4-11(5-7-12)8-9-15-10(2)13/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKKSFNBPWDLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307383 | |

| Record name | 2-(4-ethoxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-53-2 | |

| Record name | NSC190947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-ethoxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.